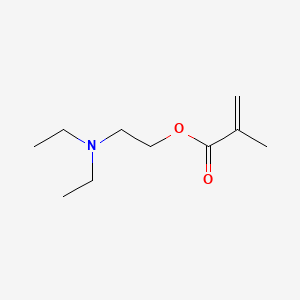

2-(Diethylamino)ethyl methacrylate

Description

diethylaminoethyl methacrylate is a natural product found in Dendronephthya hemprichi with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-5-11(6-2)7-8-13-10(12)9(3)4/h3,5-8H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIXRGNQPBQWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25119-82-8, 14314-78-4 (hydrochloride) | |

| Record name | Poly[2-(diethylamino)ethyl methacrylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25119-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4026713 | |

| Record name | 2-(Diethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylaminoethylmethacrylate, [liquid] appears as a clear light colored liquid. Insoluble in water and slightly denser than water. May be toxic by ingestion. Contact may severely irritate skin., Liquid, Clear light-colored liquid; [CAMEO] Light yellow liquid with a pungent odor; [MSDSonline] | |

| Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 80 °C at 10 mm Hg | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.92 g/cu cm at 20 °C | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.11 [mmHg] | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

105-16-8, 25119-82-8 | |

| Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylaminoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daktose B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Diethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5SI2E7HOU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-65.5 °C (freezing point) | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Diethylamino)ethyl Methacrylate (DEAEMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(Diethylamino)ethyl methacrylate (B99206) (DEAEMA), a functional monomer of significant interest in the fields of polymer chemistry and drug delivery. This document details the physicochemical properties, synthesis, reactivity, and spectral analysis of DEAEMA. Furthermore, it delves into the applications of DEAEMA-based polymers in drug and gene delivery, with a focus on their pH-responsive behavior and the mechanism of endosomal escape. Detailed experimental protocols for the synthesis and characterization of DEAEMA and its polymers, as well as for evaluating their biocompatibility, are provided to facilitate practical application in a research and development setting.

Introduction

2-(Diethylamino)ethyl methacrylate (DEAEMA) is a tertiary amine-containing methacrylate monomer that has garnered substantial attention for its utility in the synthesis of "smart" or stimuli-responsive polymers. The presence of the diethylamino group imparts a pH-sensitive character to these polymers, allowing for significant changes in their physical and chemical properties in response to variations in environmental pH. This unique characteristic has made DEAEMA-based polymers, particularly poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), highly valuable for a range of biomedical applications, including controlled drug release, gene delivery, and as biocidal agents.[1] This guide aims to provide a detailed technical resource on the core chemical properties and applications of DEAEMA for professionals in research and drug development.

Physicochemical Properties of DEAEMA

The fundamental physical and chemical properties of 2-(Diethylamino)ethyl methacrylate are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 2-(Diethylamino)ethyl Methacrylate

| Property | Value | Reference(s) |

| Chemical Name | 2-(Diethylamino)ethyl 2-methylprop-2-enoate | |

| Synonyms | DEAEMA, Diethylaminoethyl methacrylate | |

| CAS Number | 105-16-8 | [2][3] |

| Molecular Formula | C10H19NO2 | [4][2] |

| Molecular Weight | 185.26 g/mol | [2][5] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Acrid | |

| Density | 0.922 g/mL at 25 °C | [2][6] |

| Boiling Point | 80 °C at 10 mmHg | [2][6] |

| Freezing Point | -65.5 °C | [5] |

| Refractive Index (n20/D) | 1.444 | [2][6] |

| Flash Point | 90 °C (194 °F) | [7] |

| Vapor Pressure | 0.11 mmHg at 25 °C (estimated) | [5] |

| Solubility in Water | 21,900 mg/L at 25 °C (estimated) | [5] |

| LogP (Octanol/Water Partition Coefficient) | 1.95 (estimated) | [5] |

| pKa (monomer) | ~8.9 | [2] |

| pKa (homopolymer) | ~7.0-7.5 | [1][2] |

Synthesis and Reactivity

Synthesis of 2-(Diethylamino)ethyl Methacrylate

DEAEMA is commonly synthesized via the transesterification of an alkyl methacrylate, such as methyl methacrylate (MMA), with 2-(diethylamino)ethanol (B1670525) in the presence of a catalyst and a polymerization inhibitor.[8][9] Another route involves the direct esterification of methacrylic acid with 2-(diethylamino)ethanol.[4]

Reactivity and Polymerization

The reactivity of DEAEMA is dominated by the polymerizable methacrylate group and the pH-sensitive tertiary amine.

-

Polymerization : DEAEMA readily undergoes free-radical polymerization and can be copolymerized with a variety of other monomers.[4] For researchers requiring precise control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are commonly employed.[10][11]

-

Hydrolysis : The ester linkage in DEAEMA is susceptible to hydrolysis, particularly at pH values above 6.0. This reaction yields methacrylic acid and 2-(diethylamino)ethanol. The rate of hydrolysis is dependent on both pH and temperature.[12]

-

pH-Responsiveness : The tertiary amine group of DEAEMA has a pKa of approximately 8.9 for the monomer and around 7.0-7.5 for the homopolymer.[1][2] At pH values below its pKa, the amine group is protonated, rendering the polymer cationic and water-soluble. Conversely, at pH values above the pKa, the amine is deprotonated, and the polymer becomes hydrophobic and less soluble in water.[1] This reversible transition is the basis for many of its "smart" applications.

Spectral Data

Spectroscopic techniques are essential for the identification and characterization of DEAEMA and its polymers.

Table 2: Spectral Data for 2-(Diethylamino)ethyl Methacrylate

| Technique | Key Features and Assignments | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 6.10 (s, 1H, C=CH₂ cis), 5.55 (s, 1H, C=CH₂ trans), 4.22 (t, 2H, -OCH₂-), 2.77 (t, 2H, -CH₂N-), 2.60 (q, 4H, -N(CH₂CH₃)₂), 1.94 (s, 3H, -C(CH₃)=), 1.05 (t, 6H, -N(CH₂CH₃)₂) | [6][13] |

| FT-IR | ν (cm⁻¹): ~2970 (C-H stretch), ~1715 (C=O ester stretch), ~1638 (C=C stretch), ~1160 (C-O stretch) | [13][14] |

Applications in Drug Development

The unique pH-responsive and cationic nature of DEAEMA-based polymers makes them highly suitable for various applications in drug and gene delivery.

pH-Responsive Drug Delivery

PDEAEMA can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within their core.[1] The pH-sensitivity of the polymer allows for triggered drug release in the acidic microenvironments often found in tumors or within the endosomes of cells.[1]

Gene Delivery

The cationic nature of PDEAEMA at physiological pH enables it to form complexes, known as polyplexes, with negatively charged genetic material such as plasmid DNA and siRNA.[1] These polyplexes protect the genetic material from enzymatic degradation and facilitate its entry into cells.

Endosomal Escape and the Proton Sponge Effect

A critical step in the successful intracellular delivery of therapeutic cargo is its escape from the endosome to avoid degradation in the lysosome. Cationic polymers like PDEAEMA are believed to facilitate this escape via the "proton sponge effect".[2] As the endosome matures, its internal pH drops. The tertiary amine groups on the PDEAEMA backbone become protonated, leading to an influx of protons and chloride ions into the endosome to maintain charge neutrality. This influx of ions increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the therapeutic cargo into the cytoplasm.

Below is a Graphviz diagram illustrating the proposed mechanism of endosomal escape mediated by a DEAEMA-based nanoparticle.

Caption: Mechanism of endosomal escape via the proton sponge effect.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of DEAEMA and its polymers.

Synthesis of 2-(Diethylamino)ethyl Methacrylate via Transesterification

This protocol describes the synthesis of DEAEMA from methyl methacrylate (MMA) and 2-(diethylamino)ethanol.

Materials:

-

Methyl methacrylate (MMA)

-

2-(Diethylamino)ethanol

-

Dibutyltin (B87310) oxide (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Anhydrous toluene

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a distillation head, add 2-(diethylamino)ethanol, a molar excess of methyl methacrylate (e.g., 3-5 equivalents), and a small amount of hydroquinone.

-

Heat the mixture to reflux and distill off the methanol (B129727)/methyl methacrylate azeotrope to remove any water present.

-

Cool the reaction mixture slightly and add the dibutyltin oxide catalyst (e.g., 0.2-1 mol% relative to 2-(diethylamino)ethanol).[9]

-

Resume heating to reflux and continuously remove the methanol/methyl methacrylate azeotrope as it forms. Monitor the progress of the reaction by observing the volume of methanol collected or by techniques such as GC or TLC.

-

Once the reaction is complete (typically after several hours), cool the mixture.

-

Purify the crude product by vacuum distillation to remove unreacted starting materials and the catalyst, yielding pure 2-(diethylamino)ethyl methacrylate.[2]

Synthesis of Poly(2-(diethylamino)ethyl methacrylate) by ATRP

This protocol outlines a typical Atom Transfer Radical Polymerization (ATRP) of DEAEMA.

Materials:

-

2-(Diethylamino)ethyl methacrylate (DEAEMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB, initiator)

-

Copper(I) bromide (CuBr, catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

-

Anhydrous solvent (e.g., anisole (B1667542) or a mixture of water and isopropanol)

-

Nitrogen gas

Procedure:

-

In a Schlenk flask, add CuBr and a magnetic stir bar.

-

Seal the flask with a rubber septum and deoxygenate by cycling between vacuum and nitrogen three times.

-

In a separate flask, dissolve DEAEMA, EBiB, and PMDETA in the anhydrous solvent.

-

Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen for at least 30 minutes in an ice bath.

-

Using a nitrogen-purged syringe, transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst.

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 50-90 °C) and stir.

-

Monitor the polymerization by taking samples periodically to determine monomer conversion (via ¹H NMR or GC) and molecular weight (via GPC).

-

To quench the reaction, open the flask to air and dilute with a suitable solvent like THF.

-

Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent such as cold n-hexane.

-

Isolate the purified polymer by filtration or decantation and dry under vacuum.

Characterization of DEAEMA and PDEAEMA

Sample Preparation:

-

Monomer: Dissolve a small amount of DEAEMA in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

Polymer: Dissolve the purified PDEAEMA in CDCl₃ or, if studying its pH-responsiveness, in deuterium (B1214612) oxide (D₂O) with pH adjustment.

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 or 500 MHz).

-

Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1 second, and a pulse angle of 30-90 degrees.

Data Analysis:

-

Integrate the peaks corresponding to the different protons in the molecule. For the monomer, the characteristic vinyl protons will be present around 5.5-6.1 ppm, which will disappear upon polymerization. For the polymer, the broad backbone and side-chain signals will be observed.

Sample Preparation:

-

Monomer (liquid): Place a small drop of the liquid DEAEMA directly onto the ATR crystal.

-

Polymer (solid): Place a small amount of the solid PDEAEMA powder onto the ATR crystal and apply pressure using the instrument's clamp to ensure good contact.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis:

-

The resulting spectrum should be analyzed for characteristic peaks. For DEAEMA polymerization, the disappearance or significant reduction of the C=C stretching vibration at approximately 1638 cm⁻¹ is a key indicator of successful polymerization.[15]

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of PDEAEMA.

Materials:

-

PDEAEMA solution (e.g., 1 mg/mL in deionized water)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume of the PDEAEMA solution in a beaker with a magnetic stir bar.

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) by adding a small amount of the standardized HCl solution.

-

Begin titrating the solution by adding small, precise increments of the standardized NaOH solution.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

The pKa can be determined from the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

Biocompatibility Assessment

This protocol provides a general method for assessing the in vitro cytotoxicity of DEAEMA-based nanoparticles.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

DEAEMA-based nanoparticles dispersed in a suitable vehicle

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the nanoparticle dispersion in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of the nanoparticles. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the medium containing the nanoparticles and add fresh medium containing the MTT solution to each well.

-

Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells.

Below is a Graphviz diagram illustrating the workflow for an MTT assay.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

This protocol outlines a method to assess the hemolytic potential of DEAEMA-based materials, which is particularly important for intravenous applications.

Materials:

-

Freshly collected whole blood with an anticoagulant (e.g., heparin or EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DEAEMA-based material (e.g., polymer solution or nanoparticle dispersion)

-

Deionized water (positive control for 100% hemolysis)

-

PBS (negative control for 0% hemolysis)

-

Centrifuge

-

Spectrophotometer or microplate reader

Procedure:

-

Isolate red blood cells (RBCs) by centrifuging the whole blood and washing the RBC pellet several times with PBS.

-

Prepare a diluted RBC suspension (e.g., 2-5% v/v) in PBS.

-

In separate tubes, mix the RBC suspension with:

-

Different concentrations of the DEAEMA-based material.

-

Deionized water (positive control).

-

PBS (negative control).

-

-

Incubate all samples at 37 °C for a defined period (e.g., 1-4 hours) with gentle agitation.

-

After incubation, centrifuge the tubes to pellet the intact RBCs.

-

Carefully collect the supernatant from each tube.

-

Measure the absorbance of the hemoglobin released into the supernatant at a wavelength of 540 nm.

-

Calculate the percentage of hemolysis for each sample using the following formula:

-

% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

Safety and Handling

DEAEMA is a combustible liquid and may cause skin and eye irritation.[5][16] It is also a potential skin sensitizer.[17] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[16] Work should be conducted in a well-ventilated area or under a fume hood. DEAEMA is typically supplied with a polymerization inhibitor (e.g., MEHQ) to prevent spontaneous polymerization.[6] It should be stored in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition.[3][16]

Conclusion

2-(Diethylamino)ethyl methacrylate is a versatile functional monomer with significant potential in the development of advanced materials, particularly for biomedical applications. Its inherent pH-responsiveness, coupled with the cationic nature of its polymers, provides a powerful tool for designing sophisticated drug and gene delivery systems. A thorough understanding of its chemical properties, reactivity, and biological interactions, as outlined in this guide, is crucial for harnessing its full potential in a research and drug development context. The provided experimental protocols offer a practical foundation for the synthesis, characterization, and evaluation of DEAEMA-based materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. DEAEMA ( DIETHYLAMINO ETHYL METHACRYLATE ) - Ataman Kimya [atamanchemicals.com]

- 5. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]

- 6. 2-(Diethylamino)ethyl methacrylate(105-16-8) 1H NMR spectrum [chemicalbook.com]

- 7. A poly(2-(dimethylamino)ethyl methacrylate-co-methacrylic acid) complex induced route to fabricate a super-hydrophilic hydrogel and its controllable oil/water separation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. CN102381996A - Preparation method of diethylaminoethyl methacrylate - Google Patents [patents.google.com]

- 9. US3642877A - Process for the preparation of dimethylaminoethyl methacrylate - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aijcr.thebrpi.org [aijcr.thebrpi.org]

- 14. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. haemoscan.com [haemoscan.com]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2-(Diethylamino)ethyl Methacrylate (DEAEM)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-(diethylamino)ethyl methacrylate (B99206) (DEAEM), a functional monomer crucial for the development of pH-responsive polymers used in drug delivery and other biomedical applications. This document details the prevalent synthesis methodologies, purification protocols, and analytical characterization techniques, supported by quantitative data and experimental workflows.

Introduction

2-(Diethylamino)ethyl methacrylate (DEAEM) is a tertiary amine-containing methacrylate monomer. Its unique pH-responsive nature, stemming from the protonation of the diethylamino group at acidic pH, makes it an invaluable building block for "smart" polymers. These polymers can exhibit conformational changes in response to pH variations, enabling the controlled release of therapeutic agents in specific physiological environments. This guide offers a deep dive into the chemical synthesis and subsequent purification of high-purity DEAEM suitable for research and pharmaceutical development.

Synthesis of 2-(Diethylamino)ethyl Methacrylate

The most common and industrially viable method for synthesizing DEAEM is the transesterification of a methyl methacrylate with 2-(diethylamino)ethanol. This reaction involves the exchange of the methoxy (B1213986) group of methyl methacrylate with the 2-(diethylamino)ethoxy group from 2-(diethylamino)ethanol, producing DEAEM and methanol (B129727) as a byproduct.

Reaction Pathway

The overall reaction is as follows:

Caption: Transesterification of Methyl Methacrylate with 2-(Diethylamino)ethanol.

Catalysts

A variety of catalysts can be employed to facilitate the transesterification reaction. The choice of catalyst impacts the reaction rate, yield, and purity of the final product. Common catalysts include:

-

Alkali Metal Hydroxides: Lithium hydroxide (B78521) is a frequently used catalyst.

-

Alkaline Earth Metals: Calcium has been reported as a highly active and suitable catalyst.

-

Organotin Compounds: Dibutyltin oxide and other organotin catalysts are effective but may require careful removal due to toxicity concerns.

-

Metal Oxides and Titanates: Lead oxides and various metal titanates have been patented for this process, offering good catalytic effects.

-

Zirconium Compounds: Zirconium acetylacetonate (B107027) has been shown to be an effective catalyst.

Polymerization Inhibitors

Due to the vinyl group in the methacrylate moiety, DEAEM can readily polymerize at the elevated temperatures required for synthesis. To prevent this, a polymerization inhibitor is crucial. Phenothiazine and hydroquinone (B1673460) monomethyl ether (MEHQ) are commonly used inhibitors.

Experimental Protocols

Below are detailed experimental protocols for the synthesis and purification of DEAEM.

Lab-Scale Synthesis of DEAEM

Materials:

-

Methyl methacrylate (MMA)

-

2-(Diethylamino)ethanol (DEAE)

-

n-Hexane (or another suitable azeotropic agent)

-

Lithium hydroxide (catalyst)

-

Phenothiazine (polymerization inhibitor)

-

Deionized water

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus or a similar setup for azeotropic removal of methanol.

-

Charging Reactants: The flask is charged with methyl methacrylate, 2-(diethylamino)ethanol, n-hexane, lithium hydroxide, and phenothiazine.

-

Reaction: The mixture is heated to reflux (typically 65-73°C) with vigorous stirring. The methanol produced during the reaction forms an azeotrope with n-hexane and is collected in the Dean-Stark trap. The reaction is monitored and continued until no more methanol is collected (typically around 5 hours).

-

Cooling: After the reaction is complete, the mixture is cooled to room temperature.

Purification of DEAEM

Procedure:

-

Washing: The cooled reaction mixture is transferred to a separatory funnel and washed twice with deionized water to remove the catalyst and any water-soluble impurities.

-

Removal of Unreacted Volatiles: The organic layer is then subjected to reduced pressure (gradually decreasing from atmospheric pressure to around 100 mmHg) at a temperature of 60-100°C to remove unreacted methyl methacrylate and 2-(diethylamino)ethanol.

-

Vacuum Distillation: The crude DEAEM is then purified by vacuum distillation. The product is collected at a pressure of 5-10 mmHg and a temperature of 90-100°C.

Quantitative Data

The following tables summarize quantitative data from various synthesis and purification protocols.

Table 1: Comparison of Catalysts for DEAEM Synthesis

| Catalyst | Molar Ratio (MMA:DEAE) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Lithium Hydroxide | 2.4:1 | 65-73 | 5 | 94.1 | 99.2 | [1] |

| Calcium | Optimized | Optimized | Optimized | 95.4 | 98.6 | [2] |

| Titanium Isopropylate | 2.5:1 | 90-110 | 5 | 98.0 | 98.3 | ResearchGate |

| Lead Oxides / Metal Titanates | 1.5-5.5:1 | Not specified | Not specified | High | >99.5 | [3] |

| Zirconium Acetylacetonate | Not specified | Not specified | < 8 | >95 | Not specified | [4] |

Table 2: Purification Parameters for DEAEM

| Purification Step | Conditions | Purpose |

| Washing | 2x with Deionized Water | Removal of catalyst and water-soluble impurities |

| Volatile Removal | 60-100°C, 100 mmHg | Removal of unreacted MMA and DEAE |

| Vacuum Distillation | 90-100°C, 5-10 mmHg | Isolation of pure DEAEM |

Characterization of DEAEM

The purity and identity of the synthesized DEAEM are confirmed using various analytical techniques.

Gas Chromatography (GC)

Gas chromatography is used to determine the purity of the final product. A high-purity sample should show a single major peak corresponding to DEAEM.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of DEAEM.

¹H NMR (CDCl₃, 400 MHz) Peak Assignments:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.11 | s | 1H | =CH₂ (cis to C=O) |

| 5.56 | s | 1H | =CH₂ (trans to C=O) |

| 4.23 | t | 2H | -O-CH₂- |

| 2.77 | t | 2H | -CH₂-N- |

| 2.61 | q | 4H | -N-(CH₂-CH₃)₂ |

| 1.95 | s | 3H | -C(CH₃)= |

| 1.05 | t | 6H | -N-(CH₂-CH₃)₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the DEAEM molecule.

Key FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2970 | C-H stretch | Aliphatic |

| ~1715 | C=O stretch | Ester |

| ~1635 | C=C stretch | Alkene |

| ~1160 | C-O stretch | Ester |

Experimental and Logical Workflows

The following diagrams illustrate the overall workflow for the synthesis and purification of DEAEM.

Caption: Overall workflow for DEAEM synthesis, purification, and characterization.

Conclusion

This technical guide has outlined a robust and reproducible methodology for the synthesis and purification of high-purity 2-(diethylamino)ethyl methacrylate. The transesterification of methyl methacrylate with 2-(diethylamino)ethanol, utilizing a suitable catalyst and polymerization inhibitor, followed by a systematic purification process of washing and vacuum distillation, consistently yields a product of high purity suitable for demanding applications in research and drug development. The provided quantitative data and characterization details serve as a valuable resource for scientists and researchers working with this important functional monomer.

References

A Comprehensive Technical Guide to the Characterization of 2-(Diethylamino)ethyl Methacrylate (DEAEMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl methacrylate (B99206) (DEAEMA) is a versatile functional monomer that has garnered significant interest in the fields of polymer chemistry, drug delivery, and biomaterials. Its tertiary amine functionality imparts a unique pH-responsive character to the resulting polymers, making them "smart" materials that can respond to changes in their environment. At a pH below its pKa, the amine group becomes protonated, rendering the polymer hydrophilic and water-soluble. Conversely, at a pH above its pKa, the polymer is deprotonated and becomes hydrophobic. This tunable property is pivotal for a range of applications, including the development of carriers for targeted drug and gene delivery, stimuli-responsive coatings, and biosensors. This guide provides an in-depth overview of the core physicochemical properties of the DEAEMA monomer and the analytical techniques for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of DEAEMA is essential for its proper handling, storage, and application in polymerization processes. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₂ | [1] |

| Molecular Weight | 185.26 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Amine-like | [1] |

| Density | 0.922 g/mL at 25 °C | [1] |

| Boiling Point | 80 °C at 10 mmHg | [1] |

| Refractive Index (n20/D) | 1.444 | [1] |

| Viscosity | 1.45 mPa·s at 25 °C | [1] |

| Flash Point | 77 °C (closed cup) | [1] |

| pKa (monomer) | ~8.8 | [1] |

| Solubility | Soluble in water and most organic solvents. | [1] |

| Purity (typical) | ≥99% | [1] |

| Common Inhibitor | Monomethyl ether hydroquinone (B1673460) (MEHQ) | [1] |

Analytical Characterization

Accurate characterization of the DEAEMA monomer is crucial to ensure its purity and suitability for polymerization and subsequent applications. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the DEAEMA monomer.

3.1.1. ¹H NMR Spectroscopy

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the DEAEMA monomer in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Chemical shifts are typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

Typical ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.10 | s | 1H | =CH₂ (cis to C=O) |

| 5.55 | s | 1H | =CH₂ (trans to C=O) |

| 4.22 | t | 2H | -O-CH₂- |

| 2.76 | t | 2H | -CH₂-N- |

| 2.59 | q | 4H | -N-(CH₂-CH₃)₂ |

| 1.94 | s | 3H | -C(CH₃)= |

| 1.05 | t | 6H | -N-(CH₂-CH₃)₂ |

3.1.2. ¹³C NMR Spectroscopy

-

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of DEAEMA in 0.6-0.8 mL of deuterated solvent.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer equipped with a broadband probe. A proton-decoupled sequence is standard. A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

-

Typical ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 167.3 | C=O |

| 136.4 | =C(CH₃)- |

| 125.2 | =CH₂ |

| 63.4 | -O-CH₂- |

| 51.1 | -CH₂-N- |

| 47.7 | -N-(CH₂-CH₃)₂ |

| 18.3 | -C(CH₃)= |

| 12.2 | -N-(CH₂-CH₃)₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the DEAEMA monomer.

-

Experimental Protocol:

-

Sample Preparation: As a liquid, DEAEMA can be analyzed directly. A drop of the monomer is placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty plates or clean ATR crystal should be collected and subtracted from the sample spectrum.

-

-

Typical FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2970-2800 | C-H stretch | Aliphatic CH₂, CH₃ |

| 1715 | C=O stretch | Ester carbonyl |

| 1638 | C=C stretch | Alkene |

| 1450 | C-H bend | Aliphatic CH₂, CH₃ |

| 1160 | C-O stretch | Ester |

| 1065 | C-N stretch | Tertiary amine |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to assess the purity of the DEAEMA monomer and to identify any volatile impurities.

-

Experimental Protocol:

-

Sample Preparation: Dilute the DEAEMA monomer in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject a small volume of the diluted sample into the GC. The instrument is equipped with a capillary column suitable for separating volatile organic compounds. A temperature gradient program is used to elute the components based on their boiling points and interactions with the stationary phase.

-

MS Detection: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected, providing a unique mass spectrum for each component.

-

Data Analysis: The identity of the major peak corresponding to DEAEMA can be confirmed by its retention time and by comparing its mass spectrum to a reference library. Minor peaks can be identified as impurities. The relative peak areas can be used to estimate the purity of the monomer.

-

Polymerization of DEAEMA

DEAEMA can be polymerized using various techniques, with the choice of method influencing the architecture, molecular weight, and polydispersity of the resulting polymer.

Free Radical Polymerization

This is a conventional method for polymerizing DEAEMA.

-

Typical Conditions:

-

Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Solvent: Toluene, dioxane, or dimethylformamide (DMF).

-

Temperature: 60-80 °C.

-

Controlled Radical Polymerization

Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the polymer characteristics.

-

ATRP Protocol:

-

Reactants: DEAEMA (monomer), ethyl α-bromoisobutyrate (initiator), CuBr (catalyst), and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand).

-

Procedure: The reactants are dissolved in a suitable solvent (e.g., anisole, toluene) in a Schlenk flask. The solution is deoxygenated by several freeze-pump-thaw cycles. The polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 50-70 °C).

-

-

RAFT Protocol:

-

Reactants: DEAEMA (monomer), a suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and an initiator (e.g., AIBN).

-

Procedure: The reactants are dissolved in a solvent (e.g., dioxane, ethanol). The solution is deoxygenated, and the polymerization is carried out at a specific temperature (e.g., 60-70 °C).

-

Reactivity Ratios

The reactivity ratios of DEAEMA with other monomers are crucial for predicting the composition of copolymers.

| Comonomer (M₂) | r₁(DEAEMA) | r₂(M₂) | Reference(s) |

| Methyl Methacrylate (MMA) | ~0.93 - 1.13 | ~0.42 - 1.07 | [2][3] |

| Styrene (St) | ~0.50 | ~0.36 | [4] |

| N-isopropylacrylamide (NIPAAm) | ~0.11 | ~3.09 | [5][6] |

Biological Interactions and Applications

Polymers based on DEAEMA are extensively explored in biomedical applications, particularly for the delivery of therapeutic agents.

Drug Delivery

The pH-responsive nature of poly(DEAEMA) allows for the development of "smart" drug delivery systems. At physiological pH (~7.4), the polymer is relatively hydrophobic and can self-assemble into micelles or nanoparticles, encapsulating hydrophobic drugs. Upon reaching the slightly acidic environment of a tumor or within the endosomes of cells, the polymer becomes protonated and hydrophilic, leading to the disassembly of the carrier and the release of the encapsulated drug.

Gene Delivery

The cationic nature of poly(DEAEMA) at physiological pH enables it to form complexes, known as polyplexes, with negatively charged nucleic acids like plasmid DNA and siRNA. These polyplexes protect the genetic material from degradation and facilitate its entry into cells.

Cellular Uptake and Endosomal Escape:

The positively charged polyplexes interact with the negatively charged cell membrane, promoting cellular uptake, often via endocytosis.[7] Once inside the endosome, the "proton sponge" effect is a proposed mechanism for endosomal escape.[8][9] The tertiary amine groups of DEAEMA have a buffering capacity in the acidic environment of the endosome. This buffering action leads to an influx of protons and counter-ions (Cl⁻) into the endosome to maintain charge neutrality.[8][9] The resulting increase in osmotic pressure causes the endosome to swell and eventually rupture, releasing the polyplex into the cytoplasm.[8][9]

Visualizations

Experimental Workflows

Caption: Experimental workflows for the characterization of DEAEMA monomer.

Signaling Pathway: Cellular Uptake and Endosomal Escape

Caption: Cellular uptake and endosomal escape via the proton sponge effect.

Conclusion

2-(Diethylamino)ethyl methacrylate is a monomer of significant importance in the development of advanced functional polymers. Its well-defined physicochemical properties and predictable polymerization behavior, coupled with the unique pH-responsiveness of its polymers, make it a valuable building block for a wide array of applications, particularly in the biomedical field. The characterization techniques outlined in this guide provide a robust framework for ensuring the quality and purity of the DEAEMA monomer, which is a prerequisite for the synthesis of well-defined polymers and their successful application in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress in polymeric gene vectors: Delivery mechanisms, molecular designs, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering poly- and micelleplexes for nucleic acid delivery – A reflection on their endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Poly(2-(diethylamino)ethyl methacrylate)

Poly(2-(diethylamino)ethyl methacrylate), commonly abbreviated as PDEAEMA, is a well-known stimuli-responsive polymer. Its pH-sensitive nature makes it a subject of significant interest in advanced applications, particularly in the fields of drug and gene delivery. This technical guide provides a comprehensive overview of the core physical properties of PDEAEMA, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Core Physical and Chemical Properties

PDEAEMA's physical characteristics are pivotal to its functionality, especially its responsiveness to environmental pH changes. The tertiary amine groups in its side chains can be protonated or deprotonated, leading to significant alterations in solubility, conformation, and surface activity.[1]

Quantitative Data Summary

The following tables summarize the key physical properties of PDEAEMA gathered from various sources. It is important to note that values can vary depending on factors such as molecular weight, polydispersity, tacticity, and the specific experimental conditions.

| Property | Value | Notes |

| Molecular Formula | (C₁₀H₁₉NO₂)ₙ | Repeating monomer unit.[1] |

| Appearance | White to faint yellow powder/solid | As supplied by commercial vendors. |

| pKa | ~6.9 - 7.5 | The apparent pKa of the homopolymer is around 7.3 - 7.5, which is crucial for its pH-responsive behavior in biological systems.[2][3] |

| Glass Transition (Tg) | ~19 °C | This value can be influenced by the polymer's thermal history and molecular weight. |

| Solubility Parameter | 7.7 - 8.2 (cal/cm³)¹/² | For a copolymer gel of dodecyl methacrylate (B99206) and DEAEMA.[4] |

| Molecular Weight & Polydispersity | Value | Method | Notes |

| Number-Average Mn | 10,000 g/mol | GPC | Commercially available sample.[1] |

| Polydispersity Index (PDI) | ≤1.3 | GPC | For a commercially available sample, indicating a controlled polymerization. |

| Number-Average Mn | 36,000 g/mol | ¹H NMR | Synthesized via RAFT polymerization.[5] |

| Number-Average Mn | 17,000 g/mol | ¹H NMR | PDEAEMA block in a PEG-b-PDEAEMA copolymer.[5] |

Experimental Protocols

The characterization of PDEAEMA's physical properties relies on a suite of standard polymer analysis techniques. Below are detailed methodologies for determining the key parameters.

Molecular Weight and Polydispersity Determination

Method: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Protocol:

-

Sample Preparation: Dissolve a known concentration of the dried PDEAEMA polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[6][7] The solution should be filtered through a microfilter (e.g., 0.45 µm) to remove any particulate matter.

-

Instrumentation: Utilize a GPC/SEC system equipped with a refractive index (RI) detector. The system should be calibrated with a series of well-defined polymer standards (e.g., polystyrene or poly(methyl methacrylate)) of known molecular weights.

-

Analysis: Inject the prepared polymer solution into the GPC/SEC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules elute first, followed by smaller ones.

-

Data Interpretation: The elution profile is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8]

Glass Transition Temperature (Tg) Measurement

Method: Differential Scanning Calorimetry (DSC)

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the dry PDEAEMA sample (typically 5-10 mg) into an aluminum DSC pan. Seal the pan hermetically.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.[9]

-

Thermal Program:

-

Heat the sample to a temperature well above its expected Tg (e.g., 100 °C) to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., -50 °C).

-

Heat the sample again at a controlled rate (e.g., 10 °C/min). The heat flow is measured as a function of temperature.[10]

-

-

Data Interpretation: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[8]

pKa Determination

Method: Acid-Base Titration

Protocol:

-

Sample Preparation: Prepare an aqueous solution of PDEAEMA of known concentration.

-

Titration:

-

Adjust the initial pH of the solution to a low value (e.g., pH 3) using a standard solution of hydrochloric acid (HCl) to ensure all amine groups are protonated.

-

Titrate the polymer solution with a standard solution of sodium hydroxide (B78521) (NaOH) of known concentration.

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

-

Data Interpretation: Plot the pH versus the volume of NaOH added. The pKa can be determined from the Henderson-Hasselbalch equation, corresponding to the pH at which half of the amine groups are protonated (i.e., the midpoint of the titration curve's buffer region).

Solubility and Swelling Behavior

Protocol:

-

Solvent Screening: Test the solubility of PDEAEMA in a range of solvents, including water at various pH values (e.g., acidic, neutral, and basic) and common organic solvents (e.g., ethanol, THF, chloroform).[2]

-

Equilibrium Swelling for Gels:

-

Prepare cross-linked PDEAEMA gels of a known dry weight.

-

Immerse the gels in a series of different solvents.[4]

-

Allow the gels to swell until they reach equilibrium (i.e., no further weight change), which may take several hours to days.

-

Remove the swollen gels, gently blot the surface to remove excess solvent, and weigh them.

-

The equilibrium swelling ratio (ES) can be calculated. This data can also be used to estimate the polymer's solubility parameter.[4]

-

Visualizations

pH-Responsive Behavior of PDEAEMA

The functionality of PDEAEMA in applications like drug delivery is rooted in its pH-triggered conformational change. Below pH 7, the tertiary amine groups become protonated, leading to electrostatic repulsion along the polymer chain. This causes the chain to adopt an extended, hydrophilic conformation, rendering it soluble in water. Above its pKa, the amine groups are deprotonated and neutral, making the polymer hydrophobic and causing it to collapse into a compact globule, which can lead to aggregation or precipitation. This transition is harnessed to trigger the release of encapsulated drugs in acidic environments, such as those found in tumor tissues or endosomes.[6]

Caption: Logical flow of PDEAEMA's pH-responsive behavior.

Experimental Workflow for PDEAEMA Characterization

The comprehensive analysis of a synthesized PDEAEMA sample follows a logical progression of techniques to elucidate its structural and physical properties.

Caption: Standard experimental workflow for PDEAEMA synthesis and characterization.

References

- 1. Poly(2-(diethylamino)ethyl methacrylate) average Mn 10,000 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy 2-(Diethylamino)ethyl methacrylate | 105-16-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]

- 6. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. measurlabs.com [measurlabs.com]

- 9. eng.libretexts.org [eng.libretexts.org]

- 10. fiveable.me [fiveable.me]

The Core Mechanism of pH-Responsive Behavior in Poly(2-(diethylamino)ethyl methacrylate) (DEAEMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental mechanism behind the pH-responsive behavior of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), a widely utilized "smart" polymer in advanced drug delivery systems. Its ability to undergo significant conformational and solubility changes in response to minor shifts in environmental pH makes it an invaluable tool for targeted and controlled therapeutic release.

The Fundamental Principle: Protonation-Deprotonation Equilibrium

The pH-responsive behavior of PDEAEMA is intrinsically linked to the presence of tertiary amine groups in its side chains. These amine groups act as weak bases and are subject to protonation and deprotonation depending on the surrounding pH. The apparent dissociation constant (pKa) of the conjugate acid of the DEAEMA monomer is approximately 8.8, while for the polymer (PDEAEMA), it is in the range of 7.0-7.3.[1][2][3] This discrepancy arises from the polyelectrolyte effect, where the local microenvironment of the polymer chain influences the ease of protonation.

At a pH below its pKa, the tertiary amine groups accept protons (H⁺) from the acidic environment, becoming positively charged ammonium (B1175870) ions. This protonation leads to electrostatic repulsion between the adjacent charged groups along the polymer backbone.[1][4] This repulsion forces the polymer chains to adopt an extended, uncoiled conformation, rendering the polymer hydrophilic and soluble in aqueous solutions.[1]

Conversely, at a pH above its pKa, the amine groups are deprotonated and exist in their neutral, hydrophobic state.[1] The absence of electrostatic repulsion allows the polymer chains to collapse into a compact, globular conformation, driven by hydrophobic interactions. This collapsed state leads to a decrease in water solubility and can result in the formation of aggregates or the shrinking of a hydrogel network.[1]

This reversible transition between a swollen, hydrophilic state at acidic pH and a collapsed, hydrophobic state at basic pH is the cornerstone of PDEAEMA's utility in pH-responsive systems.[1][3]

Caption: Protonation and deprotonation equilibrium of PDEAEMA in response to pH changes.

Quantitative Analysis of pH-Responsive Behavior

The pH-dependent changes in PDEAEMA can be quantified through various experimental techniques. The following tables summarize key quantitative data reported in the literature.

Table 1: Physicochemical Properties of PDEAEMA

| Property | Value | Reference |

| Monomer (DEAEMA) pKa | ~8.8 | [2] |

| Polymer (PDEAEMA) pKa | 7.0 - 7.3 | [1][3] |

| Critical Swelling pH | ~6.5 - 7.0 | [3] |

Table 2: pH-Dependent Particle Size of PDEAEMA-based Nanoparticles

| pH | Hydrodynamic Diameter (nm) | System Description | Reference |

| 7.4 | ~25 (micelles) | Diblock copolymer micelles | [5] |

| 5.8 | ~5-10 (unimers) | Diblock copolymer micelles | [5] |

| 7.4 | < 70 | DOX-free mixed micelles | [4] |

| 5.0 | Increased swelling | DOX-loaded mixed micelles | [4] |

| Basic Media | ~500 | PDEAEMA brushes on HMSNs | [6] |

| Acidic Media | ~950 | PDEAEMA brushes on HMSNs | [6] |

Table 3: pH-Triggered Drug Release from PDEAEMA-based Systems

| pH | Cumulative Drug Release (%) | Time (hours) | System Description | Reference |

| 7.4 | < 25 | 96 | DOX-loaded mixed micelles | [4] |

| 5.0 | Significantly Increased | 96 | DOX-loaded mixed micelles | [4] |

| 7.4 | ~10 | 36 | Doxorubicin-loaded nanoparticles | [7] |

| 5.5 | > 90 | 36 | Doxorubicin-loaded nanoparticles | [7] |

Experimental Protocols for Characterization

Detailed methodologies are crucial for the accurate characterization of the pH-responsive behavior of PDEAEMA.

Determination of pKa by Potentiometric Titration

This method involves monitoring the pH of a PDEAEMA solution as a titrant (acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve.

Protocol:

-

Sample Preparation: Dissolve a known quantity of PDEAEMA in deionized water to a concentration of at least 10⁻⁴ M.[8] To ensure a controlled and inert environment, purge the solution with nitrogen to remove dissolved CO₂.[8]

-

Titration Setup: Place the polymer solution in a jacketed beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.[8]

-

Acidification: Make the solution acidic by adding 0.1 M HCl until the pH is approximately 1.8-2.0.[8]

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise increments.[8]

-

Data Acquisition: Record the pH value after each addition of NaOH, ensuring the reading stabilizes (drift < 0.01 pH units/minute).[8] Continue the titration until the pH reaches approximately 12-12.5.[8]

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the midpoint of the steepest part of the titration curve (the inflection point). For more accurate determination, plot the first derivative (dpH/dV) against the volume of NaOH; the peak of this curve corresponds to the equivalence point, and the pKa is the pH at half this volume.

Characterization of Hydrodynamic Size by Dynamic Light Scattering (DLS)

DLS is used to measure the size of particles (e.g., micelles, nanoparticles) in solution at different pH values, demonstrating the swelling or collapse of the polymer.

Protocol:

-

Sample Preparation: Prepare a stock solution of the PDEAEMA-based nanoparticles in an appropriate buffer (e.g., PBS). Filter the solution through a 0.45 µm filter to remove dust and large aggregates.[9]

-

pH Adjustment: Prepare a series of buffers with varying pH values (e.g., from pH 8.0 to 6.8 in 0.2 pH increments).[9]

-

Measurement: Add a small aliquot of the nanoparticle stock solution to each pH-adjusted buffer in a DLS cuvette.[9]

-

DLS Analysis: Place the cuvette in the DLS instrument. Set the measurement parameters (e.g., temperature, scattering angle). The instrument measures the fluctuations in scattered light intensity and correlates them to the diffusion coefficient of the particles, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.

-

Data Interpretation: Analyze the size distribution and average hydrodynamic diameter at each pH to observe the transition from a collapsed to a swollen state.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to confirm the chemical structure of the synthesized PDEAEMA and to study the protonation state of the amine groups.

Protocol:

-

Sample Preparation: Dissolve the PDEAEMA polymer in a suitable deuterated solvent (e.g., CDCl₃ for structural confirmation, or D₂O for studying pH effects).[10]

-

pH-Dependent Studies (in D₂O): Prepare a series of samples in D₂O and adjust the pD (the equivalent of pH in D₂O) using DCl or NaOD.

-

NMR Acquisition: Acquire the ¹H NMR spectrum for each sample.

-

Spectral Analysis: For structural confirmation, identify the characteristic peaks of PDEAEMA. For instance, the peaks for the protons of -CH₂CH₂- and -CH₂CH₃ in the DEAEMA block typically appear around 2.71, 3.99, 0.89, and 2.57 ppm.[4] In pH-dependent studies, observe the chemical shift of the protons adjacent to the tertiary amine. A downfield shift of these protons upon decreasing the pD is indicative of protonation.

Caption: A typical experimental workflow for the synthesis and characterization of PDEAEMA.

Mechanism of pH-Responsive Drug Release

The pH-responsive nature of PDEAEMA is harnessed in drug delivery systems to trigger the release of therapeutic agents in specific acidic microenvironments, such as those found in tumors or endosomes.[1][4]

-

Encapsulation at Physiological pH: At the neutral pH of the bloodstream (pH 7.4), PDEAEMA is hydrophobic. In block copolymers, it can form the core of micelles, encapsulating hydrophobic drugs.[1][4] In hydrogels, the collapsed network can physically entrap drug molecules.[11]

-

Triggered Release in Acidic Environments: When the drug carrier reaches an acidic environment (e.g., a tumor microenvironment with a pH of ~6.5 or an endosome with a pH of ~5.0-6.0), the PDEAEMA component becomes protonated.[4]

-

Swelling and Destabilization: The resulting electrostatic repulsion causes the polymer chains to swell and become hydrophilic.[4] This swelling can lead to the destabilization of micelles, the opening of hydrogel pores, or a conformational change that releases the encapsulated or entrapped drug.[4][7][11] This "on-off" switch mechanism allows for a significantly higher drug release rate at the target site compared to healthy tissues, enhancing therapeutic efficacy and reducing side effects.[4]

Caption: Mechanism of drug release from PDEAEMA-based micelles in an acidic environment.

This guide provides a foundational understanding of the core principles governing the pH-responsive behavior of PDEAEMA. By leveraging these mechanisms and employing rigorous characterization techniques, researchers can continue to innovate and develop sophisticated drug delivery systems for a variety of therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 2-(Diethylamino)ethyl methacrylate | 105-16-8 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glucosamine Modified the Surface of pH-Responsive Poly(2-(diethylamino)ethyl Methacrylate) Brushes Grafted on Hollow Mesoporous Silica Nanoparticles as Smart Nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Apparent pKa of Poly(2-(diethylamino)ethyl methacrylate): A Technical Guide for Researchers

An In-depth Examination of the pH-Responsive Behavior of a Key Polymer in Drug Delivery

Poly(2-(diethylamino)ethyl methacrylate), or PDPAEMA, is a cationic, pH-sensitive polymer that has garnered significant attention in the fields of drug delivery and gene therapy. Its ability to undergo conformational changes in response to variations in environmental pH makes it an invaluable tool for the targeted release of therapeutic agents. At the heart of this "smart" behavior lies its apparent acid dissociation constant (pKa), which dictates the protonation state of its tertiary amine side groups and, consequently, its solubility and interaction with biological membranes. This technical guide provides a comprehensive overview of the pKa of PDPAEMA, including its determining factors, experimental measurement, and its pivotal role in biomedical applications.

The Apparent pKa of PDPAEMA: A Defining Characteristic

Unlike small molecules with a single, well-defined pKa, the pKa of a polyelectrolyte like PDPAEMA is referred to as an "apparent pKa". This is because the protonation of one amine group along the polymer chain influences the ease of protonation of its neighbors due to electrostatic repulsion. The apparent pKa of PDPAEMA typically falls within the range of 6.9 to 7.3.[1] In acidic environments, with a pH below its pKa, the tertiary amine groups of PDPAEMA become protonated, rendering the polymer positively charged and soluble in aqueous solutions.[1] Conversely, at a pH above its pKa, the amine groups are deprotonated, making the polymer neutral and hydrophobic, leading to its aggregation or precipitation.[1] This transition is crucial for its function in drug delivery systems.

Quantitative Data on the pKa of PDPAEMA and its Analogs

The apparent pKa of PDPAEMA can be influenced by several factors, including temperature, ionic strength, and the polymer's molecular architecture (e.g., as part of a block copolymer). The following table summarizes reported pKa values for PDPAEMA and related copolymers under various conditions.

| Polymer Composition | Experimental Condition | Apparent pKa | Reference |

| poly(2-(diethylamino)ethyl methacrylate) (PDPAEMA) block | Not specified | ~7.3 | [1] |

| poly(2-(diethylamino)ethyl methacrylate) (PDPAEMA) | Not specified | ~7.0 | [1] |